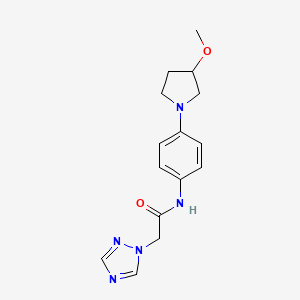
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTA has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of new thiazolidin-4-one derivatives, including compounds related to the target molecule, has shown significant antimicrobial activities. Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds to evaluate their antibacterial and antifungal properties, demonstrating feasible structure-activity relationships and potent antimicrobial efficacy against a variety of pathogens such as Staphylococcus aureus and Candida albicans (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013). This research underscores the potential for developing new antimicrobial agents from structurally related compounds.
Anticancer Activities
Research into N-aryl substituted phenyl acetamide analogs of triazolo phthalazines, including structures analogous to the query compound, has shown inhibition activity against cancer cell lines. Kumar et al. (2019) synthesized a series of compounds starting from phthalic anhydride, which were tested for their efficacy against the HCT 116 cancer cell line, revealing several active compounds with IC50 values ranging from 70 to 90 µg mL-1 (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati, & H. Bollikolla, 2019).
Enzymatic Inhibition
The exploration of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the core motif's critical role in clinical drugs. Prasad and colleagues (2021) conducted a study focusing on the synthesis of such derivatives, which found applications across various pharmacological areas, including as antivirals, anticancer, and anxiolytic agents. This research presents a foundation for further development of compounds with enhanced pharmacological profiles (Tangella Nagendra Prasad, Y. P. Reddy, Poorna Chandrasekhar Settipalli, Vadiga Shanthi Kumar, E. K. Reddy, Shaik Firoj Basha, & S. Anwar, 2021).
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-6-7-19(8-14)13-4-2-12(3-5-13)18-15(21)9-20-11-16-10-17-20/h2-5,10-11,14H,6-9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICXURYFMKUGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)
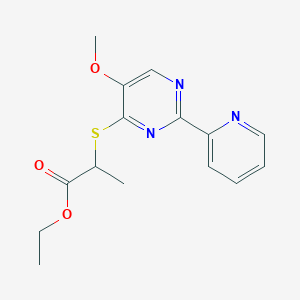
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2375075.png)
![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
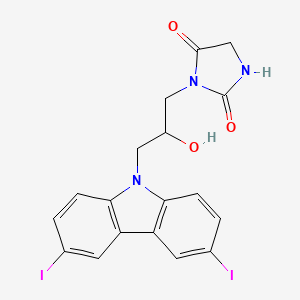
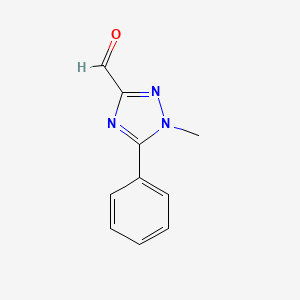
![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)
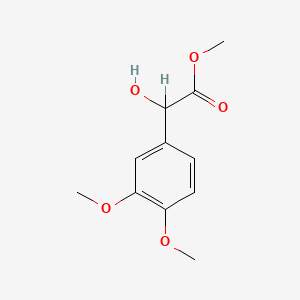
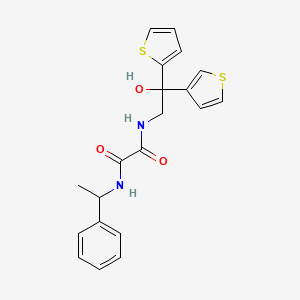
![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)